

# Technical Support Center: Pyrimorph Resistance in Phytophthora capsici

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## Compound of Interest

Compound Name: **Pyrimorph**  
Cat. No.: **B15579999**

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying **pyrimorph** resistance in *Phytophthora capsici*.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary mechanism of **pyrimorph** resistance in *Phytophthora capsici*?

The primary mechanism of **pyrimorph** resistance in *P. capsici* is a target-site mutation. Specifically, a point mutation in the cellulose synthase 3 gene (PcCesA3) leads to an amino acid substitution from glutamine to lysine at position 1077 (Q1077K).[1][2][3][4] This mutation confers a high level of stable resistance to **pyrimorph**.

**Q2:** What is the frequency of **pyrimorph**-resistant mutants in *P. capsici* populations?

In laboratory settings, **pyrimorph**-resistant mutants of *P. capsici* have been obtained by repeated exposure to the fungicide at a frequency of approximately  $1 \times 10^{-4}$ .[1][2][3]

**Q3:** Is **pyrimorph** resistance stable in the absence of the fungicide?

Yes, studies have shown that **pyrimorph** resistance in laboratory-generated mutants of *P. capsici* is stable even after ten successive transfers on a fungicide-free medium.[1][2][3][5]

**Q4:** Is there cross-resistance between **pyrimorph** and other fungicides?

Yes, there is a positive correlation between resistance to **pyrimorph** and resistance to carboxylic acid amide (CAA) fungicides such as flumorph, dimethomorph, and mandipropamid. [1][2][3][5] However, no cross-resistance has been observed with other classes of fungicides like chlorothalonil, cyazofamid, cymoxanil, etridiazole, fluazinam, metalaxyl, and zoxamide.[2]

Q5: What is the fitness of **pyrimorph**-resistant *P. capsici* isolates compared to sensitive isolates?

The fitness of **pyrimorph**-resistant mutants, in terms of sporulation, cystospore germination, and pathogenicity, is generally similar to or slightly less than that of the parental wild-type isolates in the absence of the fungicide.[1][2][3][5] However, on host plants treated with **pyrimorph**, highly resistant mutants exhibit greater virulence than the wild type.[1][2][3] The competitive ability of resistant isolates is considered to be similar to or less than that of sensitive isolates.[4][6]

## Troubleshooting Guides

Problem 1: I am not getting consistent EC50 values for **pyrimorph** in my mycelial growth inhibition assays.

- Possible Cause 1: Inconsistent Inoculum. The age and size of the mycelial plugs used for inoculation can affect growth rates.
  - Solution: Always use mycelial plugs of a standardized size (e.g., 5 mm diameter) taken from the actively growing edge of a young (3-5 day old) *P. capsici* culture.
- Possible Cause 2: Improper Fungicide Concentration Series. An inadequate range of **pyrimorph** concentrations can lead to poor curve fitting for EC50 calculation.
  - Solution: For wild-type sensitive isolates, a concentration series of 0, 0.05, 0.1, 0.25, 0.5, and 1.0 µg/ml is often effective. For suspected resistant isolates, a higher range such as 0, 10, 20, 50, 100, and 200 µg/ml may be necessary.[7]
- Possible Cause 3: Solvent Effects. The solvent used to dissolve **pyrimorph** (e.g., DMSO) may inhibit mycelial growth at higher concentrations.

- Solution: Ensure the final concentration of the solvent in the agar medium is consistent across all treatments, including the control, and is at a non-inhibitory level (typically  $\leq 1\%$  v/v).

Problem 2: My allele-specific PCR for detecting the Q1077K mutation is giving ambiguous results (e.g., non-specific bands, faint bands).

- Possible Cause 1: Suboptimal Annealing Temperature. The annealing temperature is critical for the specificity of allele-specific primers.
  - Solution: Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and PCR machine. This will help to maximize the amplification of the target allele while minimizing non-specific amplification.
- Possible Cause 2: Primer Design. The design of the allele-specific primers is crucial for discriminating between the wild-type and mutant alleles.
  - Solution: Ensure your primers are designed with the discriminating nucleotide at or near the 3'-end. Introducing an additional mismatch at the third or fourth nucleotide from the 3'-end can sometimes enhance specificity.
- Possible Cause 3: DNA Quality. Poor quality or low concentration of genomic DNA can lead to failed or inconsistent amplification.
  - Solution: Quantify your DNA using a spectrophotometer or fluorometer and assess its purity. Use a standardized amount of high-quality DNA for each reaction.

## Quantitative Data Summary

Table 1: Sensitivity of Wild-Type and Pyrimorph-Resistant *P. capsici* Isolates to Pyrimorph

Isolate Type	Number of Isolates	Mean EC50 ( $\mu\text{g/ml}$ )	EC50 Range ( $\mu\text{g/ml}$ )	Resistance Factor Range
Wild-Type	226	1.4261 ( $\pm 0.4002$ )	Not specified	N/A
Resistant Mutants	12	Not specified	Not specified	10.67 to 56.02

Data from Pang et al., 2013.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Cross-Resistance Profile of **Pyrimorph**-Resistant *P. capsici* Mutants

Fungicide	Chemical Class	Cross-Resistance with Pyrimorph
Flumorph	Carboxylic Acid Amide (CAA)	Positive Correlation
Dimethomorph	Carboxylic Acid Amide (CAA)	Positive Correlation
Mandipropamid	Carboxylic Acid Amide (CAA)	Positive Correlation
Chlorothalonil	Chloronitrile	No Cross-Resistance
Cyazofamid	Cyanoimidazole	No Cross-Resistance
Cymoxanil	Cyanoacetamide-oxime	No Cross-Resistance
Etridiazole	Thiadiazole	No Cross-Resistance
Fluazinam	Phenylpyridinamine	No Cross-Resistance
Metalaxyl	Phenylamide	No Cross-Resistance
Zoxamide	Benzamide	No Cross-Resistance

Data from Pang et al., 2013.[\[2\]](#)

## Experimental Protocols

### Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

- Preparation of Fungicide Stock Solution: Prepare a stock solution of **pyrimorph** (e.g., 10 mg/ml) in a suitable solvent like dimethyl sulfoxide (DMSO).
- Preparation of Fungicide-Amended Agar:
  - Prepare potato dextrose agar (PDA) and autoclave.
  - Cool the molten agar to 50-55°C in a water bath.

- Add the **pyrimorph** stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is constant across all plates, including the control (solvent only).
- Pour the amended PDA into sterile Petri dishes.

• Inoculation:

- From the margin of an actively growing 3-5 day old *P. capsici* culture, excise 5 mm mycelial plugs using a sterile cork borer.
- Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

• Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelium on the control plate has grown to nearly the edge of the dish.

• Data Collection and Analysis:

- Measure the colony diameter in two perpendicular directions for each plate.
- Calculate the average diameter and subtract the diameter of the initial plug to get the net growth.
- Calculate the percentage of mycelial growth inhibition relative to the control.
- Use probit analysis or a similar statistical method to calculate the EC50 value (the effective concentration that inhibits growth by 50%).

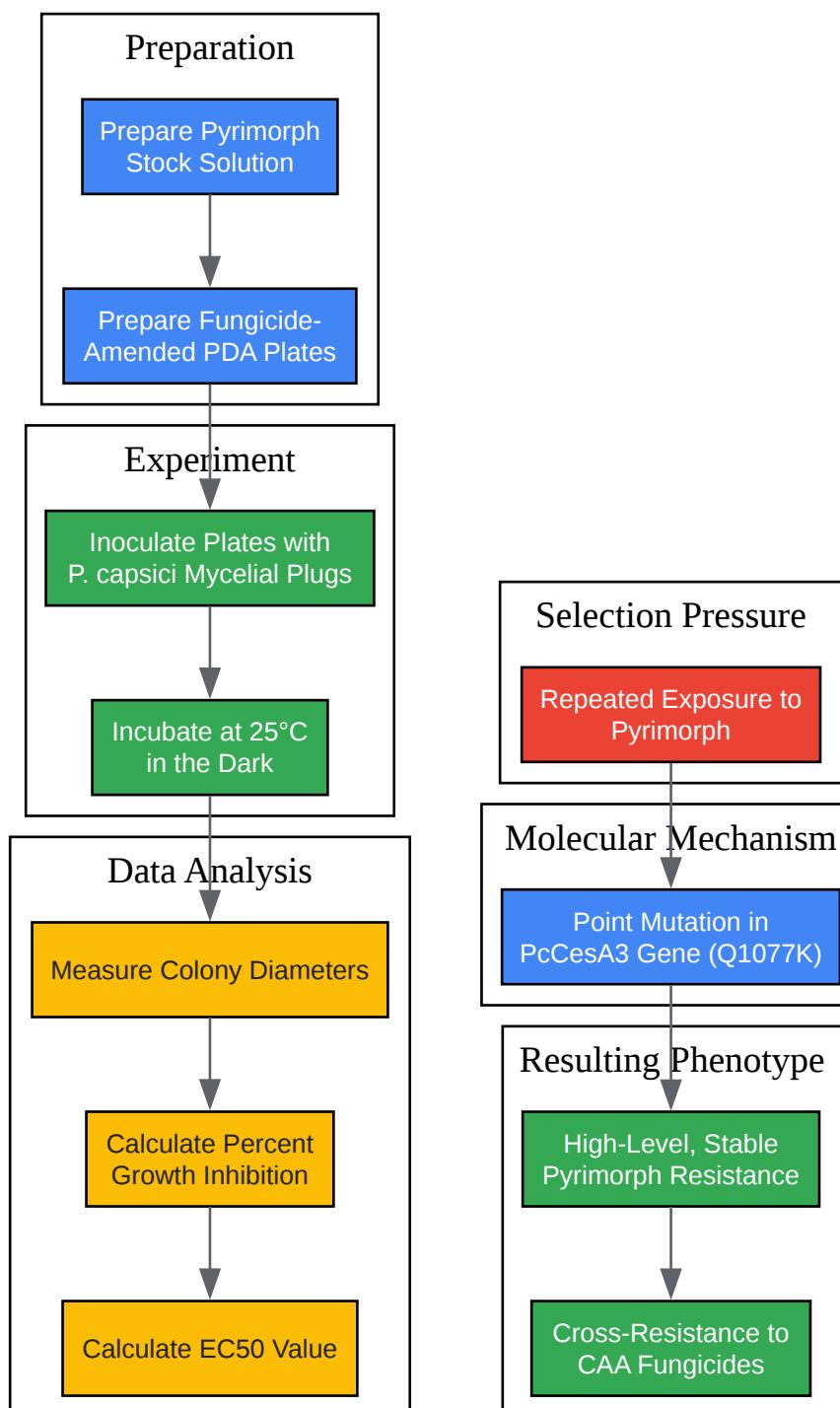
## Protocol 2: Allele-Specific PCR for Detection of the Q1077K Mutation

- Genomic DNA Extraction: Extract high-quality genomic DNA from mycelia of the *P. capsici* isolates to be tested.
- Primer Design: Design two forward primers and one common reverse primer.

- Forward Primer 1 (Wild-Type Specific): The 3'-end should match the wild-type allele (Glutamine - CAG).
- Forward Primer 2 (Mutant Specific): The 3'-end should match the mutant allele (Lysine - AAG).
- Reverse Primer: A common reverse primer flanking the mutation site.

- PCR Amplification:
  - Set up two separate PCR reactions for each DNA sample. One reaction will contain the wild-type specific forward primer and the common reverse primer. The other reaction will contain the mutant-specific forward primer and the common reverse primer.
  - A typical PCR reaction mixture includes: genomic DNA, dNTPs, Taq polymerase, PCR buffer, and the specific primer pair.
  - Use a thermal cycler with an optimized program, including an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature is critical and should be optimized.
- Analysis of PCR Products:
  - Visualize the PCR products by agarose gel electrophoresis.
  - A band in the reaction with the wild-type specific primer indicates a sensitive isolate.
  - A band in the reaction with the mutant-specific primer indicates a resistant isolate.
  - Bands in both reactions suggest a heterozygous isolate or a mixed culture.

## Visualizations



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